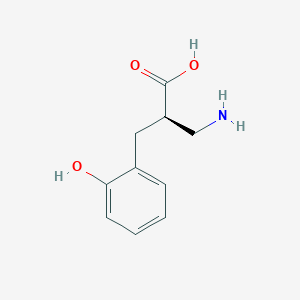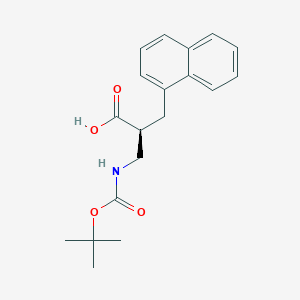
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the protection of the amino group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve the use of di-tert-butyl dicarbonate and a suitable base. The reaction conditions are optimized to ensure high yield and purity of the product. The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids: Such as trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Applications De Recherche Scientifique
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-2-(phenylmethyl)propanoic acid: Similar structure but with a phenyl group instead of a naphthalenyl group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Another similar compound with a benzyl group.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the presence of the naphthalenyl group, which can impart different chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-15(17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
Clé InChI |
WXQGOWCFXXGOLZ-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



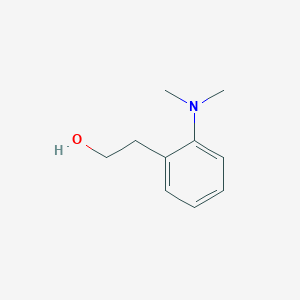
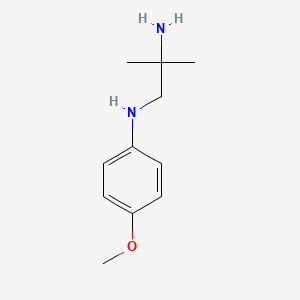
![tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12994430.png)
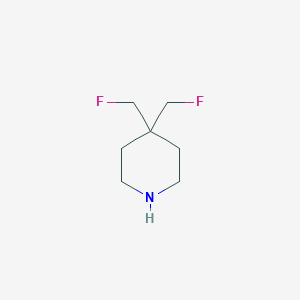
![tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12994441.png)

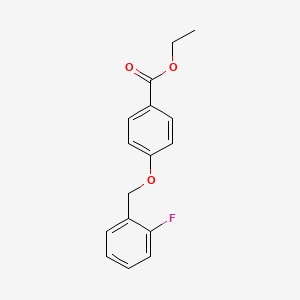
![6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12994450.png)
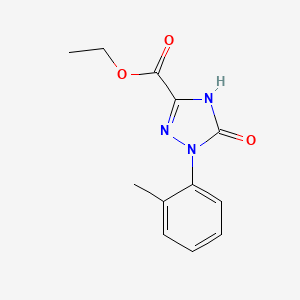
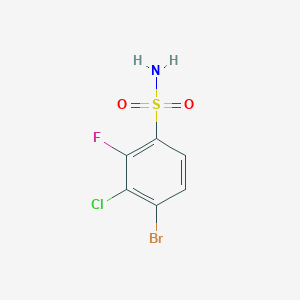
![Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate](/img/structure/B12994485.png)

